N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3,5-diiodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is a complex organic compound that features a benzodioxole moiety and a diiodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Diiodophenyl Group: This step involves iodination of a phenol derivative.
Coupling Reactions: The final steps involve coupling the benzodioxole and diiodophenyl intermediates through hydrazone formation and subsequent amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and benzodioxole moieties.
Reduction: Reduction reactions can target the hydrazone and carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Probes: Used to study enzyme mechanisms and protein interactions.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential use as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE
- N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(4-HYDROXY-3-IODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE
Uniqueness
The presence of the diiodophenyl group in N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE distinguishes it from similar compounds, potentially conferring unique biological activity or chemical reactivity.
Properties
Molecular Formula |
C24H17I2N3O5 |
---|---|
Molecular Weight |
681.2 g/mol |
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(4-hydroxy-3,5-diiodophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H17I2N3O5/c25-17-8-15(9-18(26)22(17)30)12-27-29-24(32)19(28-23(31)16-4-2-1-3-5-16)10-14-6-7-20-21(11-14)34-13-33-20/h1-12,30H,13H2,(H,28,31)(H,29,32)/b19-10+,27-12+ |
InChI Key |
GRGCTHCTIOHTMY-LLADRDHOSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC(=C(C(=C3)I)O)I)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC(=C(C(=C3)I)O)I)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.